5-Hydroxylansoprazole

Vue d'ensemble

Description

5-Hydroxylansoprazole, également connu sous le nom d'AG1908, est un métabolite actif du lansoprazole. Le lansoprazole est un inhibiteur de la pompe à protons gastrique qui est efficace dans le traitement de diverses maladies peptiques. Le métabolisme du lansoprazole se produit par l'intermédiaire de l'enzyme CYP2C19, ce qui conduit à la formation de this compound .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 5-hydroxylansoprazole implique la conversion métabolique du lansoprazole par l'enzyme CYP2C19. Cette réaction enzymatique se produit dans des conditions physiologiques au sein du corps humain. La voie de synthèse spécifique implique l'hydroxylation du lansoprazole en position 5 du cycle benzénique .

Méthodes de production industrielle

La production industrielle du this compound est généralement obtenue par des procédés de biotransformation utilisant des systèmes microbiens ou enzymatiques qui expriment CYP2C19. Ces systèmes sont optimisés pour produire des rendements élevés du métabolite dans des conditions contrôlées .

Analyse Des Réactions Chimiques

Types de réactions

Le 5-hydroxylansoprazole subit diverses réactions chimiques, notamment :

Oxydation : Une oxydation supplémentaire peut se produire, conduisant à la formation de dérivés sulfoniques.

Réduction : Les réactions de réduction peuvent convertir le groupe hydroxyle en d'autres groupes fonctionnels.

Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogénoalcanes ou les chlorures d'acyle

Principaux produits formés

Oxydation : Formation de dérivés sulfoniques.

Réduction : Formation de produits déshydroxylés.

Substitution : Formation de dérivés alkylés ou acylés

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé de référence dans les études impliquant des inhibiteurs de la pompe à protons.

Biologie : Étudié pour son rôle dans le métabolisme du lansoprazole et ses effets sur la sécrétion d'acide gastrique.

Médecine : Étudié pour son potentiel thérapeutique dans le traitement des maladies peptiques et sa pharmacocinétique.

Industrie : Utilisé dans le développement de nouveaux inhibiteurs de la pompe à protons et de médicaments associés

Mécanisme d'action

Le this compound exerce ses effets en inhibant la pompe à protons gastrique, également connue sous le nom d'ATPase H+/K+. Cette inhibition réduit la sécrétion d'acide gastrique, soulageant ainsi les troubles liés à l'acidité. Le composé cible la pompe à protons dans les cellules pariétales de la paroi de l'estomac, ce qui entraîne une diminution de la production d'acide .

Applications De Recherche Scientifique

Pharmacological Properties

5-Hydroxylansoprazole exhibits several pharmacological effects that may differ from its parent compound, lansoprazole. Notably, it retains some proton-pump inhibitory effects and may also possess unique mechanisms of action. Recent studies suggest that 5-HLS can inhibit fatty acid synthase (FASN), an enzyme crucial for cancer cell growth, particularly in triple-negative breast cancer (TNBC) cells . This potential anticancer property highlights the need for further investigation into the therapeutic applications of 5-HLS beyond acid suppression.

Case Studies and Research Findings

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound sulfide, a derivative of 5-HLS. The research indicated that this compound could inhibit FASN, suggesting a possible therapeutic role in TNBC treatment .

- Drug Interaction Studies : this compound is involved in significant drug interactions, particularly with other medications metabolized by cytochrome P450 enzymes. For instance, studies have shown that fluvoxamine and clarithromycin can dramatically affect the pharmacokinetics of lansoprazole and its metabolites, including 5-HLS. These interactions are crucial for optimizing treatment regimens involving PPIs .

- Hepatoprotective Effects : Research indicates that lansoprazole, through its metabolite 5-HLS, may offer protective effects against drug-induced liver injury. In vitro studies demonstrated that lansoprazole treatment could enhance cell viability in models of cisplatin-induced cytotoxicity by activating the Nrf2 antioxidant pathway .

Comparative Analysis of Pharmacokinetics

The pharmacokinetics of this compound are influenced by genetic polymorphisms in CYP2C19, an enzyme critical for the metabolism of lansoprazole. Variations in this enzyme can lead to significant differences in drug metabolism among individuals:

| CYP2C19 Genotype | AUC(0-infinity) Increase with Fluvoxamine | AUC(0-infinity) Increase with Clarithromycin |

|---|---|---|

| Homozygous Extensive Metabolizers (EMs) | 3.8-fold increase | 1.55-fold increase |

| Heterozygous EMs | 2.5-fold increase | 1.74-fold increase |

| Poor Metabolizers (PMs) | No significant change | 1.80-fold increase |

This table illustrates how different genotypes can affect the pharmacokinetic profile of lansoprazole and its metabolites, emphasizing the importance of personalized medicine in treatment strategies .

Mécanisme D'action

5-Hydroxylansoprazole exerts its effects by inhibiting the gastric proton pump, also known as H+/K+ ATPase. This inhibition reduces the secretion of gastric acid, providing relief from acid-related disorders. The compound targets the proton pump in the parietal cells of the stomach lining, leading to decreased acid production .

Comparaison Avec Des Composés Similaires

Composés similaires

- Ommeprazole

- Pantoprazole

- Rabeprazole

- Esoméprazole

Unicité

Le 5-hydroxylansoprazole est unique en raison de son origine métabolique spécifique du lansoprazole et de son hydroxylation distincte en position 5. Cette modification structurale confère des propriétés pharmacocinétiques et pharmacodynamiques uniques par rapport aux autres inhibiteurs de la pompe à protons .

Activité Biologique

5-Hydroxylansoprazole is a significant metabolite of lansoprazole, a proton pump inhibitor (PPI) widely used for treating gastric and esophageal disorders. Recent research has highlighted the compound's biological activities, particularly its potential anticancer properties and mechanisms of action in various biological systems.

This compound exhibits enhanced biological activity compared to its parent compound, lansoprazole. It has been shown to inhibit fatty acid synthase (FASN), a key enzyme involved in lipid biosynthesis that is often overexpressed in cancer cells. This inhibition is particularly relevant in the context of triple-negative breast cancer, where FASN plays a critical role in tumor growth and survival. The metabolite not only inhibits FASN but also affects the non-homologous end joining (NHEJ) repair pathway of oxidative DNA damage, mediated through poly(ADP-ribose) polymerase 1 (PARP1) .

Antioxidant Properties

Research indicates that lansoprazole, including its metabolites like this compound, can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is crucial for cellular defense against oxidative stress. In hepatic cells, this compound has demonstrated protective effects against cisplatin-induced cytotoxicity by upregulating antioxidant genes such as heme oxygenase-1 (HO1). The activation of this pathway suggests potential therapeutic applications for liver protection during chemotherapy .

Case Studies and Clinical Implications

A notable case study reported an elderly patient treated with lansoprazole who developed exfoliative dermatitis. This case emphasized the importance of monitoring adverse effects associated with PPI treatment, although it did not directly implicate this compound. The relationship between prolonged PPI use and skin reactions highlights the need for careful consideration of long-term therapy with these drugs .

Comparative Activity Table

To summarize the biological activities and mechanisms of this compound, the following table compares its effects with those of lansoprazole:

| Activity | Lansoprazole | This compound |

|---|---|---|

| FASN Inhibition | Moderate | Stronger |

| NHEJ Regulation | Limited | Significant |

| Antioxidant Activity | Some activation of Nrf2 | Strong activation |

| Cytoprotection in Hepatic Cells | Limited evidence | Evident in cisplatin models |

| Clinical Use | Widely used for gastric disorders | Emerging research in oncology |

Future Directions

The growing body of evidence surrounding the biological activity of this compound opens avenues for further research into its potential as an anticancer agent and as a protective agent in oxidative stress-related conditions. Future studies should focus on:

- In vivo studies to assess the efficacy and safety profile of this compound in cancer models.

- Clinical trials to evaluate its impact on cancer treatment outcomes, especially in combination therapies.

- Mechanistic studies to elucidate the pathways involved in its biological activities.

Propriétés

IUPAC Name |

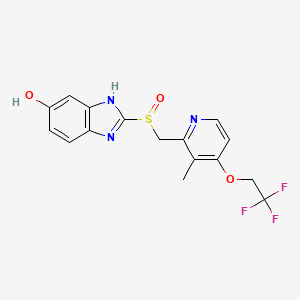

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-3H-benzimidazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O3S/c1-9-13(20-5-4-14(9)25-8-16(17,18)19)7-26(24)15-21-11-3-2-10(23)6-12(11)22-15/h2-6,23H,7-8H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCLTMRSSAXUNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131926-98-2 | |

| Record name | 5-Hydroxylansoprazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131926982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-HYDROXYLANSOPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5ROU3WS91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.